molecular formula C8H5BrClNO2S B12949575 2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride

2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride

Cat. No.: B12949575
M. Wt: 294.55 g/mol
InChI Key: KQORGSFIQKLKLK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride is an organic compound that features a benzene ring substituted with a bromomethyl group, a cyano group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative to introduce the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive towards nucleophiles, while the sulfonyl chloride group can act as an electrophile in various reactions. These interactions facilitate the formation of new chemical bonds and the modification of existing molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-cyanobenzenesulfonyl chloride
  • 2-(Iodomethyl)-5-cyanobenzenesulfonyl chloride
  • 2-(Bromomethyl)-4-cyanobenzenesulfonyl chloride

Uniqueness

2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromomethyl and a cyano group on the benzene ring provides a unique combination of reactivity that is not found in many other compounds .

Properties

Molecular Formula

C8H5BrClNO2S

Molecular Weight

294.55 g/mol

IUPAC Name

2-(bromomethyl)-5-cyanobenzenesulfonyl chloride

InChI

InChI=1S/C8H5BrClNO2S/c9-4-7-2-1-6(5-11)3-8(7)14(10,12)13/h1-3H,4H2

InChI Key

KQORGSFIQKLKLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)CBr

Origin of Product

United States

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